Tert-butyl (naphthalen-1-ylmethylene)carbamate

Organic Synthesis Building Block Analytical Chemistry

This N-Boc-protected imine (Schiff base) possesses a unique C=N double bond enabling electrophilic reactivity in asymmetric Mannich and aza-Henry reactions. Unlike saturated naphthalene carbamates (e.g., CAS 344551-27-5), the unsaturated imine functionality allows stereoselective C-C bond formation yielding enantioenriched β-amino carbonyl synthons. The Boc group is cleaved under mild acidolysis, enabling orthogonal deprotection strategies incompatible with Cbz-protected analogs (e.g., CAS 885696-52-6) that require hydrogenolysis. Ideal for constructing naphthalene-fused heterocyclic scaffolds and validating LC-MS methods.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 479423-44-4
Cat. No. B1370558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (naphthalen-1-ylmethylene)carbamate
CAS479423-44-4
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N=CC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C16H17NO2/c1-16(2,3)19-15(18)17-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-11H,1-3H3
InChIKeyHEEIHDRBPANCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (naphthalen-1-ylmethylene)carbamate (CAS 479423-44-4): Baseline Chemical Identity and Class Properties


Tert-butyl (naphthalen-1-ylmethylene)carbamate (CAS 479423-44-4) is a carbamate ester derivative of naphthalene. It is formally known as 1,1-dimethylethyl N-(1-naphthalenylmethylene)carbamate, with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . The compound is an N-Boc-protected imine (Schiff base), a structural class widely used in organic synthesis as a protected amine building block or electrophilic partner in asymmetric reactions such as the Mannich reaction [1]. Its primary function is as a synthetic intermediate, not as a final bioactive molecule.

Why Generic Substitution of Tert-butyl (naphthalen-1-ylmethylene)carbamate Fails: The Critical Role of the N-Boc Imine Structure


This compound cannot be generically substituted with other naphthalene carbamates or simple Boc-amines due to its unique N-Boc imine (N-alkylidene carbamate) functionality. Unlike a saturated tert-butyl N-(naphthalen-1-ylmethyl)carbamate (CAS 344551-27-5, C16H19NO2, MW 257.33 g/mol) , this compound possesses an unsaturated C=N double bond. This structural feature fundamentally alters its reactivity profile, enabling its use as an electrophile in asymmetric Mannich and aza-Henry reactions, a reactivity not shared by its saturated counterpart [1]. Furthermore, substitution with a benzyl (naphthalen-1-ylmethylene)carbamate (CAS 885696-52-6) [2] would introduce different deprotection chemistry (Cbz vs. Boc), requiring hydrogenolysis instead of acidolysis, which is incompatible with many synthetic sequences involving acid-labile protecting groups.

Quantitative Evidence for Selecting Tert-butyl (naphthalen-1-ylmethylene)carbamate


Molecular Weight and Formula: Differentiating from Saturated and Cbz Analogs

The target compound possesses a specific molecular identity that differentiates it from closely related analogs. Its molecular weight (255.31 g/mol) and formula (C16H17NO2) are distinct from the saturated analog tert-butyl N-(naphthalen-1-ylmethyl)carbamate (MW 257.33 g/mol, C16H19NO2) and the Cbz-protected analog benzyl (naphthalen-1-ylmethylene)carbamate (MW 291.34 g/mol, C19H17NO2) [1]. This precise molecular weight is critical for accurate mass balance in synthesis and for identification via LC-MS or GC-MS.

Organic Synthesis Building Block Analytical Chemistry

Commercial Purity Specification: NLT 98% for Reproducible Synthesis

The compound is commercially supplied with a purity specification of NLT 98% (Not Less Than 98%) . This high purity level is essential for minimizing side reactions and ensuring reproducible yields in multi-step syntheses, particularly in asymmetric catalysis where impurities can poison chiral catalysts or lead to erosion of enantioselectivity. While 98% is a standard purity grade for many building blocks, it represents a defined, verifiable specification for this specific compound that directly impacts its procurement value relative to lower-grade or uncharacterized alternatives.

Chemical Procurement Quality Control Reproducibility

Storage Stability: Recommended 2-8°C to Preserve N-Boc Imine Integrity

The recommended storage condition for this compound is 2-8°C . N-Boc imines can be susceptible to hydrolysis, especially under acidic or humid conditions. Cold storage is recommended to slow the rate of hydrolysis and ensure the material remains viable for use over extended periods. While this is a general recommendation for many Boc-protected compounds, it provides a specific, actionable instruction for procurement and inventory management to maintain the integrity of this particular imine, differentiating it from more stable, crystalline Boc-amines that may not require refrigeration.

Chemical Stability Storage Conditions Inventory Management

Reactivity Profile: N-Boc Imine Electrophilicity for Asymmetric C-C Bond Formation

As an N-Boc-protected imine, this compound serves as an electrophilic partner in asymmetric Mannich and aza-Henry reactions, a reactivity that is not shared by saturated N-Boc amines [1][2]. The bulky tert-butoxycarbonyl group on the imine nitrogen is crucial for achieving high stereocontrol. In the context of direct asymmetric Mannich reactions, N-Boc-protected imines have been shown to yield adducts with good yields and excellent stereoselectivity (e.g., up to 77% ee in aza-Henry reactions with Zn-FAM catalyst) [3]. While specific quantitative data for this exact compound in a head-to-head comparison is absent, its structural identity as an N-Boc imine places it within a well-established class of substrates for stereoselective transformations, a key differentiator from its saturated counterparts.

Asymmetric Synthesis Mannich Reaction Organocatalysis

Optimal Application Scenarios for Tert-butyl (naphthalen-1-ylmethylene)carbamate in Research and Development


Synthesis of Chiral β-Amino Carbonyl Derivatives via Asymmetric Mannich Reaction

This compound is ideally suited as an N-Boc imine electrophile in asymmetric Mannich reactions. Its structure allows for the stereoselective addition of nucleophiles (e.g., aldehydes, ketones) catalyzed by chiral organocatalysts or metal complexes, leading to enantioenriched β-amino carbonyl building blocks. This is supported by extensive literature on the use of N-Boc imines in such transformations [1][2]. The tert-butyl carbamate protecting group is easily removed under mild acidic conditions to reveal the free amine for further elaboration.

Preparation of α-Amino Acid Derivatives via Aza-Henry (Nitro-Mannich) Reaction

The compound can be employed in aza-Henry reactions with nitroalkanes to generate β-nitroamine derivatives, which are precursors to 1,2-diamines and α-amino acids. The presence of the naphthalene ring may impart unique steric and electronic properties that influence the reaction's stereochemical outcome compared to simpler aryl imines. This application is inferred from the general reactivity of N-Boc imines in such reactions [3].

Building Block for Naphthalene-Containing Heterocycles

As a protected naphthalen-1-ylmethylene amine equivalent, this compound can be deprotected to yield the corresponding imine or amine, which can then be used as a nucleophile in the construction of naphthalene-fused heterocyclic scaffolds. Such scaffolds are of interest in medicinal chemistry and materials science. The Boc group provides orthogonal protection, allowing for selective deprotection in the presence of other acid- or base-labile groups.

Analytical Standard for LC-MS Method Development

Given its well-defined molecular weight (255.31 g/mol) and characteristic isotopic pattern, this compound can serve as a reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting or quantifying similar N-Boc imines or related naphthalene derivatives in complex reaction mixtures .

Technical Documentation Hub

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